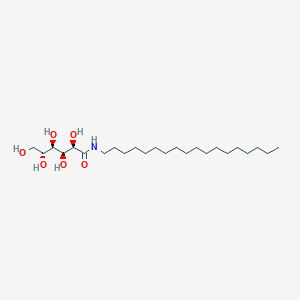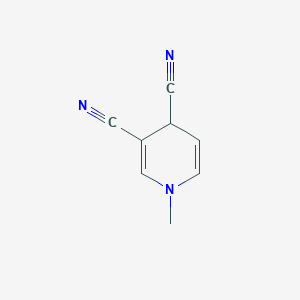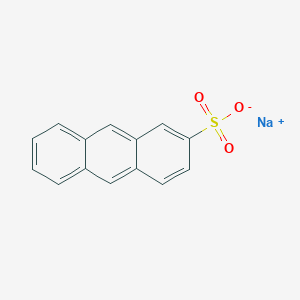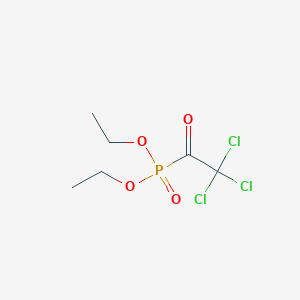
N-Octadecyl-D-gluconamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Octadecyl-D-gluconamide, also known as OGlcND, is a synthetic molecule that has gained attention in the field of biomedical research due to its potential therapeutic properties. OGlcND is a derivative of D-glucose and has a long hydrophobic tail, which makes it an ideal candidate for drug delivery applications.
Mecanismo De Acción
The mechanism of action of N-Octadecyl-D-gluconamide is not fully understood. However, it is believed that N-Octadecyl-D-gluconamide interacts with cell membranes and enhances the uptake of drugs into cells. N-Octadecyl-D-gluconamide has also been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-Octadecyl-D-gluconamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the expression of pro-inflammatory cytokines, such as TNF-alpha and IL-6. N-Octadecyl-D-gluconamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis. Additionally, N-Octadecyl-D-gluconamide has been shown to inhibit the replication of viruses, such as HIV and influenza.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-Octadecyl-D-gluconamide has several advantages for lab experiments. It is relatively easy to synthesize and can be easily modified to suit different experimental needs. N-Octadecyl-D-gluconamide is also stable and can be stored for long periods of time. However, N-Octadecyl-D-gluconamide has some limitations. It is hydrophobic and can be difficult to dissolve in aqueous solutions. Additionally, N-Octadecyl-D-gluconamide can be toxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for N-Octadecyl-D-gluconamide research. One area of interest is the development of N-Octadecyl-D-gluconamide-based drug delivery systems. N-Octadecyl-D-gluconamide has been shown to enhance the uptake of drugs into cells, which could be useful for the treatment of a variety of diseases. Another area of interest is the development of N-Octadecyl-D-gluconamide-based anti-viral therapies. N-Octadecyl-D-gluconamide has been shown to inhibit the replication of several viruses, which could be useful for the development of new anti-viral drugs. Finally, the role of N-Octadecyl-D-gluconamide in modulating the immune response needs further investigation. N-Octadecyl-D-gluconamide has been shown to inhibit the production of pro-inflammatory cytokines, which could be useful for the treatment of inflammatory diseases.
Métodos De Síntesis
N-Octadecyl-D-gluconamide can be synthesized by reacting D-glucose with octadecylamine in the presence of a catalyst. The reaction proceeds through an amide bond formation, resulting in the formation of N-Octadecyl-D-gluconamide. This synthesis method is relatively simple and can be easily scaled up for large-scale production.
Aplicaciones Científicas De Investigación
N-Octadecyl-D-gluconamide has been studied extensively for its potential therapeutic properties. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral activities. N-Octadecyl-D-gluconamide has also been studied for its ability to enhance drug delivery to target cells. It has been shown to increase the bioavailability of drugs and reduce their toxicity.
Propiedades
Número CAS |
18375-66-1 |
|---|---|
Fórmula molecular |
C24H49NO6 |
Peso molecular |
447.6 g/mol |
Nombre IUPAC |
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-N-octadecylhexanamide |
InChI |
InChI=1S/C24H49NO6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-25-24(31)23(30)22(29)21(28)20(27)19-26/h20-23,26-30H,2-19H2,1H3,(H,25,31)/t20-,21-,22+,23-/m1/s1 |
Clave InChI |
NXLFPCFLIXFFRH-BXXSPATCSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCCNC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)C(C(C(C(CO)O)O)O)O |
SMILES canónico |
CCCCCCCCCCCCCCCCCCNC(=O)C(C(C(C(CO)O)O)O)O |
Otros números CAS |
18375-66-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Isochromeno[3,4-b]chromene-5,12-dione](/img/structure/B98263.png)






![N-[(2R,3R,4R)-3,6-Dihydroxy-2-methyloxan-4-yl]benzamide](/img/structure/B98274.png)

